(2E)-2-cyano-N-methyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-methyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a methyl group, and a pyrido[1,2-a]pyrimidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-methyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions
Formation of Pyrido[1,2-a]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide.
Methylation: The methyl group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-methyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Cyanogen bromide for introducing the cyano group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(2E)-2-cyano-N-methyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-methyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-N-methyl-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- (2E)-2-cyano-N-methyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-2-cyano-N-methyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide may exhibit unique properties due to the presence of the methylphenoxy group, which can influence its reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H16N4O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-methyl-3-[2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16N4O3/c1-13-7-3-4-8-16(13)27-19-15(11-14(12-21)18(25)22-2)20(26)24-10-6-5-9-17(24)23-19/h3-11H,1-2H3,(H,22,25)/b14-11+ |
InChI Key |
XMZLTLGIYQJPBC-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC |
Origin of Product |
United States |
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